molecular formula C3H5F3O2 B8253638 (1S)-2,2,2-trifluoro-1-methoxyethanol

(1S)-2,2,2-trifluoro-1-methoxyethanol

Cat. No.: B8253638
M. Wt: 130.07 g/mol
InChI Key: GWTBCUWZAVMAQV-REOHCLBHSA-N
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Description

(1S)-2,2,2-Trifluoro-1-methoxyethanol (CAS 431-46-9) is the single enantiomer of a versatile chiral fluorinated building block, formally the methyl hemiacetal of trifluoroacetaldehyde. This compound is primarily valued in synthetic organic chemistry as a stable, handle for the gaseous reagent trifluoroacetaldehyde, enabling safer and more controlled reactions . Its key synthetic utility lies in introducing the pharmacologically privileged trifluoromethyl (CF3) group into target molecules. Researchers employ it as a precursor for nucleophilic trifluoromethylation, though the related hydrate often shows superior performance in this specific reaction . It readily undergoes condensation with amines to form α-trifluoromethyl amines and other intermediates valuable in medicinal chemistry and drug discovery . The mechanism of action in these transformations typically involves the in situ generation of a reactive trifluoromethylated species or direct incorporation of the -CF3 group, which can significantly alter the metabolic stability, lipophilicity, and binding affinity of resulting compounds. This makes this compound a critical reagent for the synthesis of fluorinated heterocycles, agrochemicals, and advanced materials . The compound is supplied as a clear, colorless liquid and must be stored under inert conditions to maintain stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-methoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTBCUWZAVMAQV-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Stereoselective Transformations

The primary route to (1S)-2,2,2-trifluoro-1-methoxyethanol involves the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-methoxyacetophenone. This transformation is typically achieved through catalytic transfer hydrogenation or hydrogenation, employing chiral catalysts to induce stereoselectivity. A prominent and well-studied mechanism for this class of reactions is the Noyori asymmetric hydrogenation, which utilizes ruthenium-based catalysts. osti.govharvard.edumdpi.com

The generally accepted mechanism for Noyori-type asymmetric hydrogenation involves a metal-ligand cooperative process. osti.gov The catalytic cycle is initiated by the reaction of the Ru-precatalyst with a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to generate a ruthenium hydride species. mdpi.commdpi.com The ketone substrate then coordinates to the ruthenium center. The key stereodetermining step is the transfer of a hydride from the metal and a proton from the chiral ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state. mdpi.com This concerted transfer leads to the formation of the chiral alcohol and regenerates the catalyst for the next cycle. The specific stereochemical outcome, yielding the (S)-enantiomer, is dictated by the chirality of the ligand and the precise geometry of this transition state.

Alternative mechanisms, such as those involving stepwise hydride and proton transfer, have also been considered. However, the concerted pathway is widely supported by experimental and computational studies for Noyori-type catalysts. osti.gov The efficiency and stereoselectivity of these reactions are highly dependent on the nature of the chiral ligand, the metal center, and the reaction conditions.

Role of Fluorine in Reaction Selectivity and Stereocontrol

The presence of the trifluoromethyl (CF3) group in the substrate plays a profound role in governing the selectivity and stereochemical outcome of the reduction reaction. rsc.orgmdpi.com This influence stems from a combination of the unique electronic and steric properties of the fluorine atoms and the CF3 group as a whole.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netmdpi.com This strong inductive effect increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride. nih.gov This enhanced reactivity can lead to faster reaction rates compared to non-fluorinated analogues.

From a steric perspective, the trifluoromethyl group is considered to be larger than a methyl group. researchgate.net Its steric bulk influences the approach of the substrate to the catalyst's active site. In the transition state, the bulky CF3 group will preferentially occupy a position that minimizes steric hindrance with the chiral ligand, thereby directing the hydride attack to a specific face of the carbonyl group and leading to the observed enantioselectivity. organic-chemistry.org The interplay between these electronic and steric effects is crucial in achieving high levels of stereocontrol. mdpi.comnih.gov

Beyond classical steric and electronic effects, non-covalent interactions involving the fluorine atoms can play a significant role in stabilizing the transition state and influencing stereoselectivity. nih.govnih.govacademie-sciences.fr While direct fluorine-metal interactions in the transition state of these reductions are not always the primary directing factor, the polarized C-F bonds can engage in dipole-dipole and other electrostatic interactions with the catalyst and solvent molecules. rsc.org

More subtle interactions, such as C-H···F hydrogen bonds and lone pair-π interactions, can also contribute to the conformational rigidity of the transition state assembly. acs.org These weak interactions, when acting in concert, can create a well-defined chiral pocket that enhances the facial discrimination of the prochiral ketone. nih.govresearchgate.net For instance, attractive interactions between the electron-deficient π-system of the catalyst's aromatic ligands and the substrate can further orient the ketone for a selective hydride transfer. mdpi.comchemrxiv.org

Catalytic Cycle Analysis in Asymmetric Reductions

The catalytic cycle for the asymmetric transfer hydrogenation of 2,2,2-trifluoro-1-methoxyacetophenone, particularly with Noyori-type Ru(II) catalysts, can be described as follows:

Activation: The precatalyst, often a Ru(II)-arene complex with a chiral diamine ligand, is activated by a base to form a 16-electron ruthenium amide complex.

Hydrogenation of the Catalyst: This amide complex reacts with a hydrogen donor (e.g., isopropanol) to form an 18-electron ruthenium hydride species.

Substrate Coordination: The prochiral ketone substrate coordinates to the ruthenium hydride complex.

Stereoselective Hydride Transfer: In the key stereodetermining step, a concerted transfer of the hydride from the ruthenium and a proton from the amine ligand to the carbonyl group of the ketone occurs through a six-membered ring transition state. mdpi.com

Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released, and the 16-electron ruthenium amide complex is regenerated, ready to start a new cycle. mdpi.com

The efficiency of this cycle is dependent on the rates of each step. The strong electron-withdrawing nature of the trifluoromethyl group can accelerate the hydride transfer step due to the increased electrophilicity of the carbonyl carbon.

Below is a table summarizing the proposed steps in the catalytic cycle for the asymmetric reduction of a trifluoromethyl ketone using a Noyori-type catalyst.

StepDescriptionKey Intermediates
1Catalyst ActivationRu(II)-precatalyst, Base
2Formation of Ru-HydrideRu(II)-amide, Hydrogen Donor
3Substrate CoordinationRu-Hydride-Ketone Complex
4Hydride TransferSix-membered Transition State
5Product ReleaseChiral Alcohol, Regenerated Catalyst

Transition State Modeling for Stereochemical Outcomes

Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the three-dimensional structure of the transition states involved in these asymmetric reductions. mdpi.com For the Noyori-type transfer hydrogenation, transition state models highlight the crucial interactions that lead to the observed stereoselectivity.

In the favored transition state leading to the (S)-alcohol, the bulky trifluoromethyl group of the substrate is oriented away from the steric bulk of the chiral ligand's substituents (e.g., the phenyl groups of the DPEN ligand). harvard.edu Simultaneously, the methoxy-substituted phenyl ring of the substrate can engage in stabilizing CH-π interactions with the arene ligand on the ruthenium catalyst. mdpi.comacs.org This arrangement minimizes steric repulsion and maximizes attractive non-covalent interactions, thus lowering the energy of this transition state relative to the one that would produce the (R)-enantiomer. nih.govacs.org

The combination of steric hindrance, electronic interactions, and weaker non-covalent forces like hydrogen bonds and van der Waals interactions collectively determines the energy difference between the diastereomeric transition states, which in turn governs the enantiomeric excess of the product. nih.govacs.orgacs.org Computational studies have shown that even small changes in the catalyst structure or the substrate can significantly alter the delicate balance of these interactions, leading to different stereochemical outcomes. mdpi.com

Advanced Characterization Techniques in Stereochemical Analysis of Fluorine Containing Chiral Alcohols

Chiral ¹⁹F NMR Spectroscopy for Enantiomeric Excess Determination

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. rsc.org For chiral molecules, the determination of enantiomeric excess (ee) is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA). nih.govrsc.org These diastereomeric environments result in separate and distinguishable signals in the ¹⁹F NMR spectrum, allowing for the quantification of each enantiomer.

The process typically involves the reaction of the chiral alcohol with an enantiomerically pure chiral reagent. For instance, the alcohol can be esterified with a chiral carboxylic acid. The resulting diastereomeric esters will exhibit different ¹⁹F NMR chemical shifts (Δδ). The integration of these distinct signals directly corresponds to the ratio of the enantiomers in the original mixture, thus enabling the calculation of the enantiomeric excess.

A variety of chiral derivatizing and solvating agents have been developed for this purpose. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs are commonly used CDAs. nih.gov When (1S)-2,2,2-trifluoro-1-methoxyethanol is reacted with (R)-MTPA and (S)-MTPA, two different diastereomeric esters are formed, which would be expected to show distinct ¹⁹F NMR signals for the CF₃ group.

Chiral solvating agents, such as chiral cobalt complexes, offer a non-covalent approach to enantiodiscrimination. nih.govacs.org The chiral alcohol interacts with the CSA to form transient diastereomeric complexes, which also leads to the separation of ¹⁹F NMR signals for the enantiomers. This method is often preferred as it is non-destructive and can be faster than derivatization.

The magnitude of the chemical shift difference (Δδ) between the diastereomers is influenced by several factors, including the nature of the chiral auxiliary, the solvent, and the temperature. Below is a hypothetical table illustrating the kind of data obtained from such an experiment.

Table 1: Hypothetical ¹⁹F NMR Data for the Determination of Enantiomeric Excess of 2,2,2-trifluoro-1-methoxyethanol using a Chiral Derivatizing Agent.
Diastereomer¹⁹F Chemical Shift (δ) of CF₃ [ppm]IntegrationEnantiomeric Excess (ee)
Ester from (1S)-alcohol-75.209590%
Ester from (1R)-alcohol-75.255

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.comnih.gov This technique provides a three-dimensional structure of the molecule as it exists in a single crystal, allowing for the direct visualization of the spatial arrangement of its atoms.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By carefully analyzing these differences, the absolute stereochemistry of the molecule can be established. The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment. nih.gov

For a fluorine-containing chiral alcohol like this compound, obtaining a suitable single crystal can be challenging due to its low melting point. However, if a crystalline derivative can be formed, for example, by esterification with a carboxylic acid containing a heavier atom (e.g., bromine or iodine), the determination of the absolute configuration becomes more straightforward due to the enhanced anomalous scattering signal from the heavier atom. In the absence of a heavy atom, high-quality diffraction data and careful analysis can still allow for the determination of the absolute configuration, even with only carbon, oxygen, and fluorine atoms present. researchgate.net

Synthesis of a solid, crystalline derivative of the alcohol.

Growth of a high-quality single crystal of the derivative.

Collection of X-ray diffraction data.

Structure solution and refinement, including the determination of the Flack parameter to assign the absolute configuration.

Table 2: Key Parameters in X-ray Crystallography for Absolute Configuration Determination.
ParameterDescriptionIdeal Value for Correct Assignment
Anomalous DispersionThe phase shift of X-rays scattered by electrons, particularly from heavier atoms.Sufficiently large to produce measurable intensity differences in Friedel pairs.
Flack ParameterA parameter refined during crystallographic analysis to determine the absolute structure.Close to 0 (with a small standard uncertainty).

1s 2,2,2 Trifluoro 1 Methoxyethanol As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Fluorinated Molecules

(1S)-2,2,2-trifluoro-1-methoxyethanol and its derivatives are pivotal in the asymmetric synthesis of sophisticated fluorinated molecules. The pre-existing stereocenter bearing the trifluoromethyl group allows for diastereoselective transformations, enabling the construction of new stereogenic centers with high levels of control. This building block is particularly effective in creating complex structures such as poly-functionalized alcohols, heterocycles, and amino acids, which are prominent motifs in pharmaceuticals and biologically active compounds.

Construction of Chiral α-Trifluoromethylated Alcohols with Multiple Contiguous Stereocenters

The synthesis of chiral α-trifluoromethyl alcohols is of great interest for the development of new bioactive materials. nih.gov While many methods rely on the asymmetric reduction of trifluoromethyl ketones or the nucleophilic trifluoromethylation of aldehydes, the use of chiral building blocks derived from this compound offers an alternative pathway. nih.govnih.gov These synthons can be employed in carbon-carbon bond-forming reactions to construct adjacent stereocenters.

For instance, derivatives of the title compound can participate in reactions where the trifluoromethylated carbon acts as an electrophile. Nucleophilic attack by a chiral enolate or other carbon nucleophile can lead to the formation of a new C-C bond and a new stereocenter adjacent to the CF3-bearing carbon. The stereochemical outcome of such reactions is often directed by the existing chirality of the building block, allowing for the diastereoselective synthesis of alcohols with multiple, contiguous stereocenters. The development of catalytic asymmetric methods, such as Mannich reactions involving fluorinated nucleophiles, provides an efficient route to fluorinated compounds with multiple stereogenic centers. mdpi.com

Formation of Fluorinated Heterocycles (e.g., Pyrazoles, Indazoles, Pyrrolidines)

Fluorinated heterocycles are a critical class of compounds in medicinal and agricultural chemistry. olemiss.edunih.gov While numerous methods exist for their synthesis, the use of chiral fluorinated building blocks provides a direct route to enantiomerically enriched heterocyclic structures.

Pyrazoles and Indazoles : The synthesis of fluorinated pyrazoles and indazoles typically involves the cyclocondensation of fluorinated 1,3-dicarbonyl compounds with hydrazine derivatives or the functionalization of pre-existing indazole rings. nih.govresearchgate.netorganic-chemistry.orgnih.gov Although direct condensation of this compound with hydrazines is not a commonly cited route, its derivatives serve as key precursors.

Pyrrolidines : A significant application of derivatives of 2,2,2-trifluoro-1-methoxyethanol is in the synthesis of trifluoromethyl-substituted pyrrolidines. Research has shown that N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide, an ethoxy analogue of the title compound, can undergo an ene-type reaction with terminal olefins. researchgate.net The resulting N-tosyl-α-(trifluoromethyl)homoallylamine derivatives can then be cyclized in the presence of a protic acid to afford N-tosyl-α-(trifluoromethyl)pyrrolidine derivatives. researchgate.net This cyclization proceeds to form trisubstituted pyrrolidines with the trifluoromethyl group at the C5 position. researchgate.net

For example, the reaction of 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine with acid yields cis- and trans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidines. researchgate.net This strategy highlights the utility of the building block in constructing complex heterocyclic systems with multiple stereocenters.

Starting Homoallylamine DerivativeReaction ConditionsProduct(s)Reference
4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamineProtic Acidcis- and trans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidine researchgate.net
4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamineIodine, NaHCO₃3-iodo-2-phenyl-5-(trifluoromethyl)-N-tosylpyrrolidines researchgate.net

Synthesis of Fluorinated Amino Acids and Derivatives

Fluorinated amino acids are invaluable tools for peptide and protein engineering, often imparting enhanced stability and unique conformational properties. β-Amino-α-trifluoromethyl alcohols are considered structural mimics of biologically active compounds like α-hydroxy-β-phenylethylamine. nih.gov The synthesis of these amino acids can be achieved through various methods, including the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov

Derivatives of 2,2,2-trifluoro-1-methoxyethanol serve as precursors for the α-trifluoromethyl amine moiety. For example, the N-tosyl derivative, N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide, is effectively a protected form of α-amino-trifluoroacetaldehyde. researchgate.net This synthon can be reacted with various nucleophiles to build the carbon skeleton of the amino acid, with the tosylamide group serving as a masked amino functionality. This approach allows for the stereocontrolled introduction of the trifluoromethylated aminoethyl group into target molecules.

Access to Advanced Organofluorine Scaffolds

The versatility of this compound extends to the construction of advanced and novel organofluorine scaffolds for drug discovery and materials science. cas.cn Its ability to act as a precursor to reactive intermediates, such as N-tosylimines, enables its participation in a range of synthetic transformations, including cycloadditions and ene reactions. researchgate.net The synthesis of fused nitrogen heterocycles, such as fluorinated pyrrolizidines and indolizidines, often utilizes building blocks bearing a pre-installed trifluoromethyl group. bioorganica.com.ua The pyrrolidine synthesis described previously is a prime example of how this simple chiral molecule can be elaborated into more complex, polycyclic systems that are of significant interest in medicinal chemistry. researchgate.net

Derivatization Reactions and Functional Group Transformations of 2,2,2-trifluoro-1-methoxyethanol

The synthetic utility of 2,2,2-trifluoro-1-methoxyethanol is rooted in its reactivity, which allows for a variety of derivatizations and functional group transformations. As a hemiacetal of trifluoroacetaldehyde (B10831), it can serve as a stable equivalent of this highly reactive aldehyde, enabling transformations at the carbon atom bearing the trifluoromethyl group under controlled conditions.

Amidation Reactions

A key transformation of 2,2,2-trifluoro-1-methoxyethanol and its analogues is the formation of a carbon-nitrogen bond, which is a critical step in the synthesis of many nitrogen-containing fluorinated targets. This can be achieved through condensation reactions with amine nucleophiles.

A prominent example is the reaction of trifluoroacetaldehyde ethyl hemiacetal (an ethoxy analogue) with tosylamide in the presence of titanium(IV) chloride. researchgate.net This reaction forms the N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide intermediate in high yield. researchgate.net This transformation is effectively an amidation of the aldehyde-equivalent carbon center, converting the C-O bond of the hemiacetal into a C-N bond. This N-tosyl derivative is a versatile intermediate for subsequent reactions, such as the ene reaction used to synthesize pyrrolidine precursors. researchgate.net

SubstrateReagentConditionsProductReference
Trifluoroacetaldehyde ethyl hemiacetalTosylamideTitanium(IV) chlorideN-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide researchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Cycloadditions)

While direct participation of this compound as a reactant in cycloaddition reactions is not extensively documented, its structural motifs are central to the synthesis of precursors for such transformations. The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful method for constructing five-membered nitrogen-containing heterocycles, such as pyrrolidines. The synthesis of trifluoromethylated pyrrolizidines, for instance, has been achieved using 1,3-dipolar cycloaddition of azomethine ylides with electrophilic olefins. bioorganica.com.ua

In a related context, the asymmetric synthesis of polycyclic fluorinated proline derivatives has been accomplished through intramolecular azomethine ylide cycloadditions. rsc.org Research has shown that the presence of a fluorine-containing substituent is crucial for achieving high levels of diastereoselectivity in these reactions. When non-fluorinated alkenes were used instead, a significant drop in selectivity was observed, highlighting the critical role of the trifluoromethyl group in directing the stereochemical outcome of the cycloaddition. rsc.org These examples underscore the importance of chiral, trifluoromethylated scaffolds, for which this compound is a key precursor, in advanced carbon-carbon bond-forming strategies.

The table below summarizes representative cycloaddition reactions involving trifluoromethylated azomethine ylides, illustrating the types of products accessible from such precursors.

DipolarophileAzomethine Ylide PrecursorProduct TypeStereoselectivityReference
Electron-deficient olefinsTrifluoromethyl thioamidium saltThioaminal-functionalized pyrrolizidineHigh diastereoselectivity bioorganica.com.ua
N-methylmaleimideTrifluoromethyl thioamidium saltTricyclic pyrrolizidine derivativeModerate diastereoselectivity bioorganica.com.ua
ortho-Trifluoromethyl alkene benzaldehydeChiral 2-amino indanol derivativePolycyclic fluorinated proline derivativeExcellent diastereoselectivity rsc.org

Transformations to Chloro and Xanthate Derivatives

The hydroxyl group of this compound is a key functional handle for further chemical modification. Its conversion to chloro and xanthate derivatives transforms it into a more versatile synthon for nucleophilic substitution and radical reactions.

Chloro Derivatives: The conversion of alcohols to chlorides is a fundamental transformation in organic synthesis. For trifluoromethyl-containing alcohols, this can be achieved using standard reagents like thionyl chloride or phosphorus pentachloride. A convenient synthetic approach has been developed for the related compound, 1-chloro-2,2,2-trifluoroethyl isocyanate, which starts from N-(2,2,2-trifluoroethyl-1-hydroxy)-O-ethylcarbamate and uses thionyl chloride. researchgate.net This indicates that the hydroxyl group in such fluorinated structures is readily displaced. The resulting chiral chloride, (1S)-1-chloro-2,2,2-trifluoro-1-methoxyethane, is a valuable electrophile for introducing the chiral trifluoromethyl-methoxyethyl moiety.

Xanthate Derivatives: Xanthates are versatile intermediates, notably used in radical reactions (e.g., RAFT/MADIX polymerization) and for the synthesis of organofluorine compounds. The synthesis of O-trifluoroethyl xanthates can be accomplished by treating the corresponding alcohol with sodium hydride and carbon disulfide, followed by quenching with an alkyl halide. nih.gov This general procedure is applicable to this compound. The reaction is typically conducted at low temperatures due to the reversible nature of the reaction between the sodium trifluoroethoxide and carbon disulfide, which is influenced by the high inductive effect of the trifluoromethyl group. nih.gov

The table below outlines the general conditions for these transformations.

TransformationStarting MaterialReagentsProductKey Considerations
ChlorinationThis compoundThionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)(1S)-1-chloro-2,2,2-trifluoro-1-methoxyethaneStandard conditions for alcohol to chloride conversion.
XanthationThis compound1. Sodium Hydride (NaH), Carbon Disulfide (CS₂) 2. Alkyl Halide (e.g., CH₃I)O-((1S)-2,2,2-trifluoro-1-methoxyethyl)-S-methyl xanthateLow temperature (e.g., -40 °C) is crucial for the initial step. nih.gov

Formation of Trifluoromethylated Azomethine Ylide Precursors

This compound is a key starting material for the synthesis of precursors to non-stabilized trifluoromethylated azomethine ylides. These ylides are highly reactive 1,3-dipoles used in cycloaddition reactions to construct complex nitrogen-containing heterocycles.

A notable method developed by the Ley group involves the synthesis of a functionalized α-trimethylsilyl-α-alkoxyamine. scispace.com This precursor, derived from the parent chiral alcohol, can generate the trifluoromethylated azomethine ylide in situ upon treatment with a Lewis acid. scispace.com The resulting ylide can then be trapped with various dipolarophiles to afford a range of fluorinated pyrrolidines, 3-pyrrolines, and pyrroles. This strategy provides an efficient route to valuable fluorinated building blocks. The silver-catalyzed 1,3-dipolar cycloaddition of such fluorinated azomethine ylides with activated olefins has been shown to be a straightforward and atom-economical procedure for preparing fluorinated pyrrolidines with high diastereoselectivity. scispace.com

Precursor TypeGeneration MethodIntermediateApplicationReference
Functionalized α-trimethylsilyl-α-alkoxyamineIn situ with Lewis AcidNon-stabilized trifluoromethylated azomethine ylide1,3-Dipolar Cycloaddition scispace.com
Trifluoromethyl thioamidium saltDeprotonation with non-nucleophilic base (DBU)Trifluoromethyl azomethine ylide1,3-Dipolar Cycloaddition bioorganica.com.ua

Role in the Development of Chiral Fluoroorganic Synthons and Intermediates

This compound serves as a quintessential chiral building block in fluoroorganic synthesis. Its utility stems from the unique combination of a stereogenic center directly attached to both a methoxy (B1213986) and a trifluoromethyl group. This structure allows it to be a precursor to a variety of more complex chiral synthons and intermediates, where both chirality and the fluorine element are retained and leveraged for further asymmetric synthesis.

The transformations discussed previously highlight its role as a versatile starting material:

Conversion to Chloro and Xanthate Derivatives: These transformations convert the alcohol into a chiral electrophile or a radical precursor, respectively. This enables the stereospecific introduction of the CF₃-containing chiral fragment into larger molecules through nucleophilic substitution or radical addition pathways.

Formation of Azomethine Ylide Precursors: By serving as the foundation for azomethine ylide precursors, it facilitates access to a wide array of enantiomerically enriched, trifluoromethyl-substituted pyrrolidines and related heterocycles. scispace.com These structures are prevalent in many biologically active compounds. nih.gov

In essence, this compound acts as a "chiral auxiliary" in a broader sense, where its stereocenter dictates the stereochemistry of subsequent products. wikipedia.org The presence of the trifluoromethyl group not only imparts unique properties to the final molecules but also influences the reactivity and selectivity of the synthetic transformations themselves, as seen in the crucial role of fluorine in directing the diastereoselectivity of cycloaddition reactions. rsc.org This makes it an invaluable tool for chemists aiming to synthesize optically active trifluoromethylated amines, amino acids, and other complex targets of pharmaceutical and agrochemical interest. nih.gov

Q & A

Basic: What are the common synthetic methodologies for preparing (1S)-2,2,2-trifluoro-1-methoxyethanol?

This compound is synthesized via the hemiacetal formation between trifluoroacetaldehyde and methanol. A representative protocol involves reacting trifluoroacetaldehyde hydrate with methanol under acidic or neutral conditions. For example, in the synthesis of carbamates, the compound is generated in situ by combining trifluoroacetaldehyde derivatives with methanol, followed by purification via recrystallization or column chromatography . Key parameters include reaction temperature (e.g., 100°C), solvent choice (e.g., dioxane), and the use of molecular sieves (4Å) to absorb water and shift equilibrium toward product formation .

Basic: How is this compound utilized in nucleophilic trifluoromethylation reactions?

The compound serves as a trifluoromethyl (CF₃) source in nucleophilic trifluoromethylation of carbonyl compounds. For example, it reacts with aldehydes or ketones in the presence of a base (e.g., KOH) to transfer the CF₃ group, yielding trifluoromethylated alcohols. This method is atom-economical and avoids hazardous reagents like gaseous CF₃I. Yields typically range from 38% to 64%, depending on substrate reactivity and reaction time (e.g., 5 days at 100°C) .

Basic: What are the primary applications of this compound in medicinal chemistry?

The compound is a precursor to fluoroether inhalation anesthetics, such as isoflurane (CF₃CHClOCHF₂). It undergoes further functionalization (e.g., halogenation or etherification) to introduce chloro- or fluoro-substituents critical for anesthetic potency and stability. Its chiral center (1S configuration) also makes it valuable in asymmetric synthesis of bioactive molecules .

Advanced: What mechanistic insights have been gained from computational studies on reactions involving this compound?

Density Functional Theory (DFT) calculations reveal that the trifluoromethylation proceeds via a stepwise mechanism: (1) base-mediated deprotonation of the hemiacetal to generate a trifluoromethyl alkoxide intermediate, and (2) nucleophilic attack on the carbonyl substrate. The stereochemistry at the 1S position influences transition-state energetics, with the (S)-configuration favoring lower activation barriers due to reduced steric hindrance .

Advanced: How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Yield optimization requires addressing key variables:

  • Solvent polarity : Polar aprotic solvents (e.g., dioxane) enhance intermediate stability.
  • Catalyst loading : Molecular sieves (4Å) improve yields by removing water, shifting equilibrium .
  • Reaction time : Prolonged heating (5+ days) is necessary for complete conversion in sterically hindered reactions .
  • Purification : Column chromatography (e.g., pentane:EtOAc gradients) effectively isolates products from byproducts .

Advanced: How can contradictions in reported yields for carbamate synthesis using this compound be resolved?

Discrepancies in yields (e.g., 64% vs. 38% under similar conditions) arise from subtle differences in protocols:

ParameterHigh-Yield Conditions Low-Yield Conditions
Reactor TypePressure tubeMicrowave vial
Substrate Ratio1.1 equiv reagent1.1 equiv reagent
Solvent Volume80 mL dioxane16 mL dioxane
PurificationRecrystallizationColumn chromatography
The lower yield in microwave vials may result from inefficient mixing or localized overheating. Systematic reproducibility studies, including control of mixing speed and temperature gradients, are recommended to resolve such contradictions .

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹⁹F NMR confirms CF₃ group integrity (δ ≈ -70 to -80 ppm), while ¹H NMR identifies the methoxy group (δ ≈ 3.3–3.5 ppm) and chiral center splitting .
  • Chiral HPLC : Resolves enantiomeric purity, critical for asymmetric synthesis applications .
  • X-ray Crystallography : Validates stereochemistry and crystal packing, as demonstrated in carbamate derivatives .

Advanced: How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

The (1S)-configuration directs stereoselectivity in reactions such as the synthesis of N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide. The chiral environment at C1 induces preferential attack on the Re or Si face of substrates, enabling enantiomeric excess (ee) >90% in optimized conditions. Computational models suggest that steric effects from the methoxy group and electronic effects from CF₃ contribute to this selectivity .

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